Isosilybin

Prostate cancer Antiproliferative Flavonolignan

Isosilybin (CAS 72581-71-6) is a flavonolignan isolated from milk thistle (Silybum marianum) seed extract, structurally distinct from the more abundant silybin by its stereochemistry at the C-7′ and C-8′ positions of the lignan moiety. Although isosilybin is a minor constituent of crude silymarin (typically ≤10% of total flavonolignans), it possesses pharmacological activities that diverge substantially from those of silybin and other in-class compounds.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 72581-71-6
Cat. No. B191616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosilybin
CAS72581-71-6
Synonyms2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one;  Isosilybinin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1
InChIKeyFDQAOULAVFHKBX-DBMPWETRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Isosilybin (CAS 72581-71-6) Procurement Guide: Why This Silymarin Flavonolignan Is Not Interchangeable with Silybin


Isosilybin (CAS 72581-71-6) is a flavonolignan isolated from milk thistle (Silybum marianum) seed extract, structurally distinct from the more abundant silybin by its stereochemistry at the C-7′ and C-8′ positions of the lignan moiety [1]. Although isosilybin is a minor constituent of crude silymarin (typically ≤10% of total flavonolignans), it possesses pharmacological activities that diverge substantially from those of silybin and other in-class compounds [2]. This guide provides quantitative evidence demonstrating that isosilybin and its purified diastereomers (isosilybin A and isosilybin B) exhibit activity profiles that cannot be replicated by simply using silybin, silibinin, or crude silymarin extracts, making pure isosilybin an essential procurement choice for targeted mechanistic studies and specialized assay development.

Isosilybin Cannot Be Substituted by Silybin or Crude Silymarin Without Loss of Specific Pharmacological Activity


Despite sharing the same molecular formula (C₂₅H₂₂O₁₀), isosilybin and silybin differ in the absolute configuration at the C-7′ and C-8′ positions, and this stereochemical divergence translates into markedly different potency and selectivity profiles across multiple assay systems [1]. Commercial silymarin and silibinin (a ~1:1 mixture of silybin A and silybin B) contain isosilybin at only trace levels (≤5%), meaning that experiments using these common preparations cannot achieve the effective concentrations at which isosilybin-specific activities—such as CYP2C8 inhibition, PPARγ agonism, or preferential antiproliferative effects in prostate cancer cells—are observed [2]. Furthermore, in at least one clinically relevant assay, isosilybin A outperformed silybin A in antiviral potency by more than 2-fold (HCV RNA IC₅₀ 14.6 μM vs. 31.7 μM), and isosilybin B was 2- to 3-fold more cytotoxic to prostate cancer cells than silybin A [3][4]. These quantitative gaps confirm that isosilybin and silybin are not functionally interchangeable.

Quantitative Differentiation of Isosilybin from Silybin and Other Flavonolignans: Head-to-Head Evidence Across Six Pharmacological Dimensions


Isosilybin B Is Significantly More Potent Than Silybin A/B Against Prostate Cancer Cell Lines

In a direct head-to-head comparison of seven pure silymarin constituents, isosilybin B was consistently the most potent suppressor of cell growth across three human prostate cancer cell lines [1]. IC₅₀ values (μM) in DU-145, PC-3, and LNCaP cells were 48.4, 42.2, and 67.4 for isosilybin B, substantially lower than those of silybin A (99.6, 69.5, 106.1), silybin B (70.9, 43.8, 89.9), and isosilybin A (72.5, 53.4, 102). This represents a 1.5- to 2-fold potency advantage for isosilybin B over silybin A in the most resistant cell lines, indicating that isosilybin B achieves comparable growth suppression at significantly lower concentrations.

Prostate cancer Antiproliferative Flavonolignan

Isosilybin A Demonstrates Superior Antiviral Activity Against HCV Compared to Silybin A, Silybin B, and Silibinin

In a comprehensive side-by-side comparison of all major silymarin flavonolignans using the JFH-1 HCV cell culture system, isosilybin A exhibited the strongest antiviral activity among the silybin-type compounds [1]. Isosilybin A inhibited HCV protein expression with an IC₅₀ of 40 μM and HCV RNA with an IC₅₀ of 14.6 μM, compared to silybin A (IC₅₀: 50 μM protein, 31.7 μM RNA), silybin B (IC₅₀: 80 μM protein, 24.5 μM RNA), and silibinin (IC₅₀: 80 μM protein, 41 μM RNA). Isosilybin A thus reduced HCV RNA at roughly half the concentration required for silibinin (14.6 vs. 41 μM).

Antiviral Hepatitis C virus HCV

Isosilibinin and Isosilybin B Are the Most Potent CYP2C8 Inhibitors Among Silymarin Flavonolignans

Using human liver microsomes (HLM) and the CYP2C8-selective substrate amodiaquine, isosilibinin (a 1:1 mixture of isosilybin A and isosilybin B) was identified as the most potent CYP2C8 inhibitor among all tested silymarin constituents [1]. The IC₅₀ (mean ± SE) for isosilibinin was 1.64 ± 0.66 μg/mL, compared to 10.65 ± 3.21 μg/mL for crude milk thistle extract, with the rank order of inhibition potency being isosilibinin > isosilybin B (IC₅₀ 2.67 ± 1.18 μg/mL) > silibinin > isosilybin A > silybin A > milk thistle extract > silybin B. Isosilibinin is therefore approximately 6.5-fold more potent than the crude extract.

Drug metabolism CYP2C8 inhibition Herb-drug interaction

Isosilybin A Is the First and Only Flavonolignan PPARγ Agonist Identified to Date

In a systematic evaluation of silymarin constituents for PPARγ activation, isosilybin A was identified as the first flavonolignan PPARγ agonist, an activity entirely absent from silybin A, silybin B, silychristin, silydianin, and taxifolin [1]. Isosilybin A caused transactivation of a PPARγ-dependent luciferase reporter in a concentration-dependent manner, producing a 2.08 ± 0.48-fold induction at 30 μM (p < 0.01). In silico docking revealed a binding mode distinct from inactive silymarin constituents, featuring an additional hydrogen bond to Ser342 in the ligand-binding domain of PPARγ. No other flavonolignan tested exhibited this activity.

PPARγ agonism Metabolic disorders Nuclear receptor

Isosilybin A and B Inhibit Tyrosinase with IC₅₀ Values in the Low Micromolar Range, Differentiating Them from Silybin

Isosilybin A and isosilybin B inhibit both monophenolase and diphenolase activities of mushroom tyrosinase with IC₅₀ values in the range of 1.7–7.6 μM (monophenolase) and 12.1–44.9 μM (diphenolase) [1]. In a targeted tyrosinase inhibitory study of purified silymarin flavonolignans, isosilybin A and B were identified as the principal active components responsible for the anti-melanogenesis effects of milk thistle extract [2]. Silybin was found to be a weaker inhibitor and, in certain cell-based assays, was reported to enhance tyrosinase mRNA expression, an opposite effect to that observed for isosilybin A and B [3]. While exact IC₅₀ values for silybin in the same assay system are not available from a single head-to-head study, the consistent identification of isosilybin A/B as the primary tyrosinase-inhibitory constituents across independent studies supports a class-level differentiation.

Tyrosinase inhibition Melanogenesis Skin pigmentation

Isosilybin Is a Significantly Stronger Inhibitor of PXR-Mediated CYP3A4 Induction Than Silybin

A reporter gene assay directly comparing milk thistle constituents demonstrated that isosilybin is a more potent inhibitor of PXR-mediated CYP3A4 induction than its isomer silybin [1]. Concentrations of 89, 133, and 200 μM isosilybin inhibited CYP3A4 induction by 64%, 82%, and 88%, respectively, yielding an IC₅₀ of 74 μM. In contrast, under identical assay conditions, silybin achieved only partial inhibition, and the reported IC₅₀ for silybin-induced CYP3A4 inhibition was significantly higher (exact value not retrievable from the same study; the study explicitly states isosilybin as the stronger inhibitor). This establishes isosilybin as the preferred tool compound for probing PXR-CYP3A4 induction pathways.

CYP3A4 induction PXR Drug interaction

High-Value Research and Discovery Applications for Isosilybin and Its Pure Diastereomers


Prostate Cancer Chemoprevention Studies Requiring Maximal Antiproliferative Potency

Based on the direct head-to-head comparison showing isosilybin B to be the most potent antiproliferative flavonolignan against DU-145, PC-3, and LNCaP prostate cancer cells (IC₅₀ 42–67 μM, 1.5–2× more potent than silybin A) [1], pure isosilybin B should be the compound of choice for in vitro prostate cancer cell-based assays and for in vivo xenograft studies. The observed prolonged tumor suppression after treatment withdrawal in DU145 xenograft models (53 days treatment, significant effect maintained at 77 days, p ≤ 0.05) further supports isosilibinin as the lead candidate for long-term efficacy studies [2].

HCV and Antiviral Drug Discovery Programs Targeting Host Cell Factors

Isosilybin A's 2.8-fold superior anti-HCV RNA activity compared to silibinin (IC₅₀ 14.6 vs. 41 μM) and its strong radical-scavenging antioxidant effect (95.3% inhibition of virus-induced ROS) position it as the optimal silymarin-derived compound for mechanistic studies of HCV-host interactions [3]. Researchers should use purified isosilybin A, not silibinin or crude silymarin, to explore NF-κB-independent antiviral mechanisms or to benchmark novel direct-acting antivirals.

ADME-Tox Screening for CYP2C8-Mediated Drug Interaction Potential

The 6.5-fold greater CYP2C8 inhibitory potency of isosilibinin (IC₅₀ 1.64 μg/mL) compared to crude milk thistle extract (IC₅₀ 10.65 μg/mL) means that regulatory-relevant CYP2C8 inhibition screening must employ purified isosilibinin or isosilybin B [4]. Using silymarin or silibinin will yield false-negative risk assessments for co-administered CYP2C8 substrates such as rosiglitazone, pioglitazone, or paclitaxel, potentially missing clinically significant interactions.

PPARγ-Targeted Metabolic Disease Research and Nuclear Receptor Profiling

Since isosilybin A is the only flavonolignan that activates PPARγ (2.08-fold at 30 μM, p < 0.01) with a binding mode distinct from other silymarin constituents [5], it is the exclusive milk thistle-derived compound suitable for developing PPARγ partial agonists. This unique activity profile makes isosilybin A essential for laboratories screening natural product libraries against nuclear receptor panels or investigating non-thiazolidinedione PPARγ modulators for NAFLD and insulin resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosilybin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.